![molecular formula C16H14BrN3O2 B2927033 (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile CAS No. 452328-59-5](/img/structure/B2927033.png)
(2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
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Overview
Description
(2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD4 inhibitor and is often used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile involves the inhibition of BRD4, which is a protein that plays a crucial role in gene transcription. By inhibiting BRD4, this compound can regulate the expression of various genes, leading to changes in cellular processes. This mechanism of action is what makes this compound useful in cancer research, where it can target specific genes that are responsible for cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile have been extensively studied in laboratory experiments. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile in laboratory experiments is its specificity towards BRD4. This compound can selectively target BRD4 without affecting other proteins, leading to more accurate results. However, the limitations of using this compound include its high cost and limited availability, which can limit its use in some research settings.
Future Directions
There are several future directions for research involving (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile. One of the significant areas of research is in cancer therapy, where this compound can be used as a potential drug candidate. Another area of research is in the treatment of autoimmune diseases, where this compound can modulate the immune response. Additionally, this compound can be used in the development of new drugs for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile is a chemical compound that has significant potential in various fields. Its specificity towards BRD4 makes it a useful tool in laboratory experiments, and its potential applications in cancer research, inflammation, and neurological disorders make it a promising drug candidate. Further research in this area can lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with morpholine and then reacting the resulting compound with ethyl cyanoacetate in the presence of a base. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
(2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in cancer research, where it is used as a BRD4 inhibitor to study its effects on cancer cells. It has also been used in studies related to inflammation, autoimmune diseases, and neurological disorders.
properties
IUPAC Name |
(E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-13-1-2-15-14(8-13)12(10-19-15)7-11(9-18)16(21)20-3-5-22-6-4-20/h1-2,7-8,10,19H,3-6H2/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBUAWZOQSEWGW-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CNC3=C2C=C(C=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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